4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride
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Overview
Description
4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride is an organic compound that features a biphenyl group linked to a chloroaniline moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride typically involves a multi-step process:
Formation of Biphenyl Ether: The initial step involves the formation of the biphenyl ether.
Chlorination: The next step involves the chlorination of the biphenyl ether to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of 4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride involves its interaction with specific molecular targets. The biphenyl ether linkage allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. The chlorine and aniline groups can form hydrogen bonds and electrostatic interactions with amino acid residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-([1,1’-Biphenyl]-4-yloxy)-3-nitroaniline: Similar structure but with a nitro group instead of a chlorine atom.
4-([1,1’-Biphenyl]-4-yloxy)-3-methoxyaniline: Similar structure but with a methoxy group instead of a chlorine atom.
Uniqueness
4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets .
Properties
IUPAC Name |
3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO.ClH/c19-17-12-15(20)8-11-18(17)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13;/h1-12H,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZOUBBVAZHXFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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